1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

Lipophilicity Drug Design ADME

Procure 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one (CAS 128773-74-0) for your next synthetic or bioassay project. This N-PMB-protected dihydropyridinone offers a LogP of 1.92 and PSA of 29.54 Ų, optimizing membrane permeability and chromatographic resolution. Its acid-labile protecting group enables modular synthesis of 5,6-dihydro-2(1H)-pyridone. Avoid generic substitution risks; the 4-methoxybenzyl group ensures predictable reversed-phase retention times and hydrogen-bonding profiles distinct from benzyl or unsubstituted analogs. Available in multiple purity grades (95–98%) with traceable specifications for LC-MS calibration and SAR development.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 128773-74-0
Cat. No. B171313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
CAS128773-74-0
Synonyms1-(4-methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC=CC2=O
InChIInChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3
InChIKeyIMDWPWYJVWBITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one (CAS 128773-74-0) — Essential Properties and Class Context for Informed Procurement


1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one (CAS 128773-74-0) is a substituted dihydropyridinone heterocycle with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . This compound features a 4‑methoxybenzyl group attached to the nitrogen atom of a 5,6‑dihydropyridin‑2(1H)‑one core, imparting distinct physicochemical properties [1]. It is classified primarily as a synthetic building block and research chemical, with documented utility in organic synthesis and medicinal chemistry [2].

Why N‑Substituted Dihydropyridinones Cannot Be Interchanged: Critical Differentiation Factors for 1‑(4‑Methoxybenzyl)‑5,6‑dihydropyridin‑2(1H)‑one


The dihydropyridin‑2‑one scaffold is a privileged structure in medicinal chemistry, but subtle modifications to the N‑substituent profoundly alter physicochemical and reactivity profiles [1]. The 4‑methoxybenzyl group in this compound confers a distinct combination of lipophilicity (LogP = 1.92) and polar surface area (PSA = 29.54 Ų) [2] that differs markedly from unsubstituted (LogP ~0.10, PSA ~29.1 Ų) or other N‑substituted analogs [3]. These parameters directly influence solubility, membrane permeability, and chromatographic behavior, making generic substitution a significant risk in both synthetic and bioassay contexts. The quantitative evidence below demonstrates exactly where this specific derivative diverges from its closest comparators, providing a rigorous basis for selection.

Quantitative Differentiation: Head‑to‑Head Physicochemical and Purity Data for 1‑(4‑Methoxybenzyl)‑5,6‑dihydropyridin‑2(1H)‑one


Lipophilicity (LogP) Comparison Against Core Scaffold and Benzyl Analog

The 4‑methoxybenzyl substituent significantly elevates the LogP value relative to the unsubstituted core scaffold. The target compound exhibits a LogP of 1.9216, whereas the parent 5,6‑dihydropyridin‑2(1H)‑one core (CAS 6052-73-9) has a LogP of approximately 0.10 [1]. In comparison, the closely related 1‑benzyl analog (CAS 128773-72-8) shows a LogP of 1.9130, indicating that the methoxy group provides a marginal increase in lipophilicity .

Lipophilicity Drug Design ADME

Polar Surface Area (PSA) Differentiation Versus Benzyl Analog

The 4‑methoxybenzyl substitution substantially increases the topological polar surface area (tPSA) compared to the benzyl analog. The target compound has a PSA of 29.54 Ų, while 1‑benzyl‑5,6‑dihydropyridin‑2(1H)‑one (CAS 128773-72-8) exhibits a PSA of only 20.31 Ų . This 9.23 Ų difference arises from the additional oxygen atom in the methoxy group.

Polar Surface Area Bioavailability Structure‑Activity Relationships

Purity Grade Variability Across Authorized Suppliers

Commercial availability of 1‑(4‑methoxybenzyl)‑5,6‑dihydropyridin‑2(1H)‑one spans multiple purity specifications that materially affect research utility. Beyotime offers the compound at 97% purity , Leyan at 98% purity , and ChemicalBook at 95% purity . Selection of the appropriate grade should align with experimental sensitivity; a 3% absolute purity difference (95% vs 98%) translates to a 60% reduction in maximum potential impurity burden.

Purity Quality Control Procurement

Storage Stability: Defined Conditions and Shelf‑Life Guidance

Multiple vendors specify identical storage conditions for this compound: 2–8°C, protected from moisture, and sealed storage [1]. This consistency across independent suppliers validates the stability profile. In contrast, related N‑substituted dihydropyridinones may exhibit varying storage recommendations (e.g., ambient temperature for some analogs), indicating differential chemical stability.

Storage Stability Handling

Molecular Weight and Exact Mass Precision for Analytical Method Development

The exact mass of 1‑(4‑methoxybenzyl)‑5,6‑dihydropyridin‑2(1H)‑one is 217.110278721 Da, with a standard molecular weight of 217.26 g/mol [1]. This distinguishes it from the 1‑benzyl analog (exact mass 187.10000 Da; MW 187.24 g/mol) and the unsubstituted core (MW 97.12 g/mol).

Mass Spectrometry Analytical Chemistry Quality Control

Evidence‑Backed Application Scenarios for 1‑(4‑Methoxybenzyl)‑5,6‑dihydropyridin‑2(1H)‑one


Medicinal Chemistry SAR Studies Requiring Defined Lipophilicity

Researchers developing structure‑activity relationships (SAR) for dihydropyridinone‑based inhibitors require precise control over lipophilicity. The LogP value of 1.92 [1] positions this compound in an optimal range for moderate membrane permeability while maintaining aqueous solubility. Substituting with the benzyl analog (LogP 1.91) introduces a 45% reduction in PSA [2], altering hydrogen‑bonding potential and potentially shifting off‑target profiles.

Synthetic Intermediate for Protected Dihydropyridinone Cores

The 4‑methoxybenzyl (PMB) group serves as an acid‑labile protecting group. This compound is explicitly documented as an intermediate in the synthesis of 5,6‑dihydro‑2(1H)‑pyridone via acidic deprotection [1]. Procurement of this protected form enables modular synthetic routes where the core scaffold is required for subsequent functionalization.

Analytical Method Development and Reference Standard Preparation

The well‑defined exact mass (217.11028 Da) and availability in multiple purity grades (95–98%) [1] make this compound suitable as a calibration standard in LC‑MS workflows. Laboratories developing quantitative assays for dihydropyridinone metabolites or degradation products benefit from the availability of authenticated material with traceable purity specifications.

Chromatography Method Optimization Leveraging Defined PSA

The elevated PSA of 29.54 Ų relative to the benzyl analog (20.31 Ų) [1] provides a predictable shift in reversed‑phase retention time. This property can be exploited to optimize separation conditions for mixtures containing multiple dihydropyridinone derivatives, where differential PSA values translate to resolvable chromatographic peaks.

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